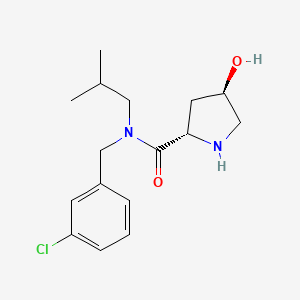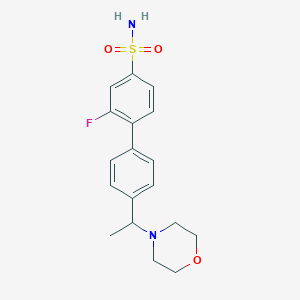![molecular formula C20H26FN3O3 B4260954 N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4260954.png)
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide
Descripción general
Descripción
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide, commonly known as FE-17, is a small molecule inhibitor that has been widely studied for its potential in cancer treatment. FE-17 belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
FE-17 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. FE-17 has also been shown to inhibit the activity of other enzymes involved in DNA repair, including DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase.
Biochemical and Physiological Effects
FE-17 has been shown to induce DNA damage and apoptosis in cancer cells. In addition, FE-17 has been shown to enhance the efficacy of other cancer therapeutic agents, such as chemotherapy and radiation therapy. FE-17 has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FE-17 is its potency as a PARP inhibitor, which makes it an attractive candidate for cancer therapy. FE-17 has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for any cancer therapeutic agent. However, one limitation of FE-17 is its solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for FE-17.
Direcciones Futuras
For research on FE-17 include optimizing its pharmacokinetic properties, such as solubility and bioavailability, and determining its efficacy in combination with other cancer therapeutic agents. Further studies are also needed to determine the optimal dosing and administration schedule for FE-17 in clinical trials. Finally, the potential for FE-17 to be used as a diagnostic tool for cancer should be explored, as PARP inhibitors have been shown to enhance the sensitivity of cancer cells to imaging techniques such as positron emission tomography (PET).
Conclusion
FE-17 is a promising small molecule inhibitor that has shown potential as a cancer therapeutic agent. Its mechanism of action as a PARP inhibitor has been extensively studied, and preclinical studies have shown its efficacy against a variety of cancer cell lines. Further research is needed to optimize its pharmacokinetic properties and determine its efficacy in clinical trials. FE-17 has the potential to be an important addition to the arsenal of cancer therapeutic agents available to clinicians.
Aplicaciones Científicas De Investigación
FE-17 has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that FE-17 has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. FE-17 has also been shown to inhibit tumor growth in animal models of breast cancer and glioblastoma.
Propiedades
IUPAC Name |
N-[3-[[2-(diethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3/c1-3-24(4-2)17(18-10-7-13-27-18)14-23-19(25)11-12-22-20(26)15-8-5-6-9-16(15)21/h5-10,13,17H,3-4,11-12,14H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHVCPOOQBEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNC(=O)CCNC(=O)C1=CC=CC=C1F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[5-(3-ethyl-5-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4260875.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B4260898.png)
![4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-(3-thienylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B4260903.png)
![2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B4260908.png)
![3-[(1-benzoylpiperidin-4-yl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B4260914.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B4260922.png)
![4-{3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B4260929.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-pyrazol-1-yl)butan-2-amine](/img/structure/B4260941.png)
![N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B4260946.png)

![7-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B4260964.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)